Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.19 g/mol . This compound is known for its unique structure, which includes an ethynyl group and a trifluoromethyl group attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate can be compared with other similar compounds:
Methyl 2-amino-3-ethynylbenzoate: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
Methyl 2-amino-5-(trifluoromethyl)benzoate: Lacks the ethynyl group, which may affect its ability to participate in certain chemical reactions.
Methyl 2-amino-3-ethynyl-4-(trifluoromethyl)benzoate: Positional isomer with potentially different physical and chemical properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-3-6-4-7(11(12,13)14)5-8(9(6)15)10(16)17-2/h1,4-5H,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGFEDJBSUMEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1N)C#C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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